![molecular formula C20H21N3O2S B2470612 3-[[(2,3-dimethylanilino)-sulfanylidenemethyl]amino]-1H-indole-2-carboxylic acid ethyl ester CAS No. 686736-57-2](/img/structure/B2470612.png)
3-[[(2,3-dimethylanilino)-sulfanylidenemethyl]amino]-1H-indole-2-carboxylic acid ethyl ester
Overview
Description
The compound “3-[[(2,3-dimethylanilino)-sulfanylidenemethyl]amino]-1H-indole-2-carboxylic acid ethyl ester” is an indolyl carboxylic acid . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Scientific Research Applications
Anticancer Properties
Indole derivatives have garnered attention for their potential as anticancer agents. Ethyl 3-[(2,3-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate may exhibit cytotoxic effects against cancer cells. Researchers investigate its mechanisms of action, including apoptosis induction, inhibition of cell proliferation, and interference with tumor growth pathways .
Antimicrobial Activity
Indoles possess antimicrobial properties, making them valuable in combating bacterial, fungal, and viral infections. This compound could be explored as a potential antimicrobial agent, either alone or in combination with existing drugs. Investigations into its efficacy against specific pathogens are ongoing .
Neuroprotective Effects
Indole derivatives often interact with neurotransmitter systems, impacting neuronal health. Ethyl 3-[(2,3-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate might exhibit neuroprotective properties by modulating neurotransmitter release, oxidative stress, or inflammation. Such effects could be relevant in neurodegenerative diseases .
Anti-inflammatory Potential
Inflammation contributes to various diseases, from autoimmune disorders to cardiovascular conditions. Researchers explore indole compounds as anti-inflammatory agents. Ethyl 3-[(2,3-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate may inhibit pro-inflammatory pathways, making it a candidate for further investigation .
Gastrointestinal Disorders
Indole derivatives impact gut health and function. This compound could play a role in gastrointestinal disorders, such as inflammatory bowel disease (IBD) or irritable bowel syndrome (IBS). Investigations might focus on its effects on gut microbiota, intestinal permeability, and immune responses .
Synthetic Methodology and Drug Development
Given the importance of indoles, researchers continually explore novel synthetic methods for their preparation. Ethyl 3-[(2,3-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate synthesis methods are of interest. Additionally, its structural modifications could lead to new drug candidates with improved pharmacological profiles .
properties
IUPAC Name |
ethyl 3-[(2,3-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-4-25-19(24)18-17(14-9-5-6-10-16(14)21-18)23-20(26)22-15-11-7-8-12(2)13(15)3/h5-11,21H,4H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCEOMEDYWREW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2,3-dimethylanilino)-sulfanylidenemethyl]amino]-1H-indole-2-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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